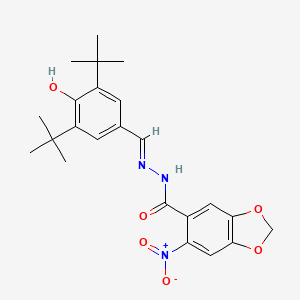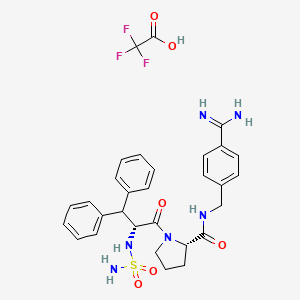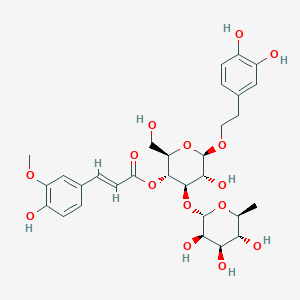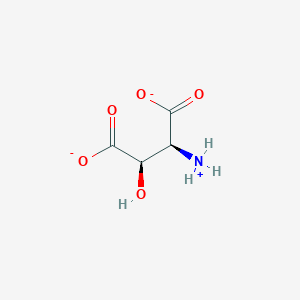
(3R)-3-hydroxy-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-erythro-3-hydroxyaspartate: is a stereoisomer of 3-hydroxyaspartate, a compound that has garnered significant interest in the fields of biochemistry and neurochemistry. This compound is known for its role as a competitive blocker of excitatory amino acid transporters, particularly those involved in the transport of glutamate and aspartate in the mammalian nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-erythro-3-hydroxyaspartate can be synthesized through the ring-opening reaction of cis-epoxysuccinic acid . This method involves the use of specific reagents and conditions to ensure the correct stereochemistry of the product. The synthesis typically requires careful control of reaction parameters such as temperature, pH, and the presence of catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of L-erythro-3-hydroxyaspartate may involve biocatalytic processes using specific enzymes. For instance, dehydratase enzymes from certain bacterial strains, such as Delftia sp. HT23, have been utilized to produce optically pure L-erythro-3-hydroxyaspartate . These biocatalytic methods offer advantages in terms of selectivity and environmental sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: L-erythro-3-hydroxyaspartate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-erythro-3-hydroxyaspartate can yield oxaloacetate, while reduction can regenerate the original compound .
Scientific Research Applications
L-erythro-3-hydroxyaspartate has several important applications in scientific research:
Mechanism of Action
L-erythro-3-hydroxyaspartate exerts its effects primarily by inhibiting excitatory amino acid transporters. These transporters are responsible for the uptake of glutamate and aspartate in the nervous system. By blocking these transporters, L-erythro-3-hydroxyaspartate can modulate neurotransmitter levels and influence neuronal signaling pathways . The inhibition mechanism involves binding to the transporter proteins, thereby preventing the normal substrate from accessing the active site .
Comparison with Similar Compounds
- L-threo-3-hydroxyaspartate
- D-threo-3-hydroxyaspartate
- D-erythro-3-hydroxyaspartate
Comparison: L-erythro-3-hydroxyaspartate is unique among its stereoisomers due to its specific interaction with excitatory amino acid transporters. While other isomers such as L-threo-3-hydroxyaspartate and D-threo-3-hydroxyaspartate also interact with these transporters, they exhibit different binding affinities and inhibitory effects . This specificity makes L-erythro-3-hydroxyaspartate a valuable tool for studying transporter function and developing therapeutic agents .
Properties
Molecular Formula |
C4H6NO5- |
|---|---|
Molecular Weight |
148.09 g/mol |
IUPAC Name |
(2S,3R)-2-azaniumyl-3-hydroxybutanedioate |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2+/m0/s1 |
InChI Key |
YYLQUHNPNCGKJQ-NHYDCYSISA-M |
Isomeric SMILES |
[C@H]([C@H](C(=O)[O-])O)(C(=O)[O-])[NH3+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


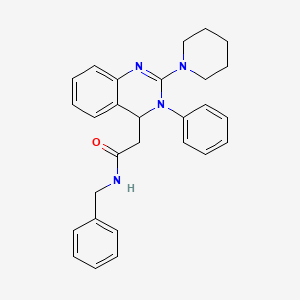
![9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester](/img/structure/B10850076.png)
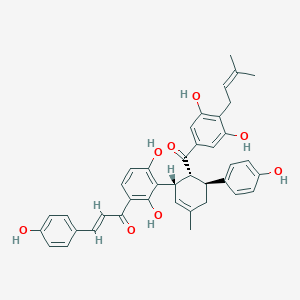
![(S)-3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-2-(pyridine-3-sulfonylamino)-propionic acid](/img/structure/B10850082.png)
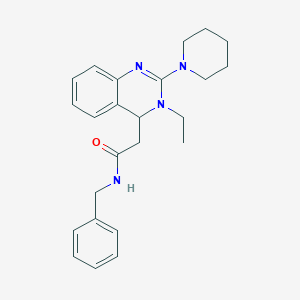
![4-(Furan-3-yl)-7-[[3-(3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl)phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B10850092.png)
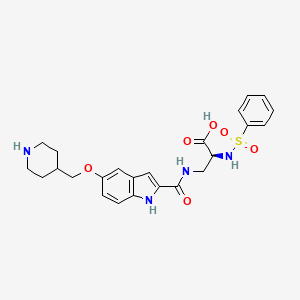
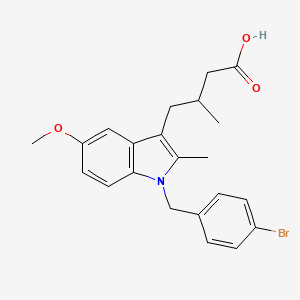
![1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10850113.png)
![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)
